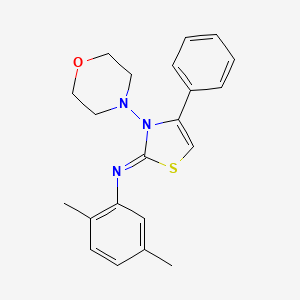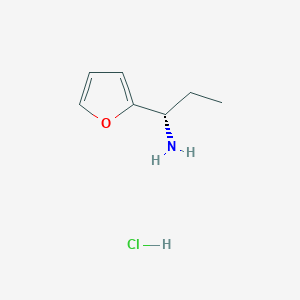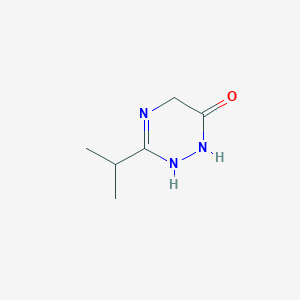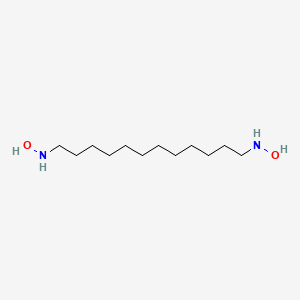![molecular formula C38H28N6O3 B14151054 4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide) CAS No. 304885-56-1](/img/structure/B14151054.png)
4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide) is an organic compound known for its unique structure and properties It is characterized by the presence of an azo group (phenyldiazenyl) and benzamide moieties connected through an oxybis linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide) typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of aniline derivatives followed by coupling with phenol derivatives to form the azo compound.
Amidation: The azo compound is then reacted with benzoyl chloride in the presence of a base to form the benzamide derivative.
Linkage Formation: Finally, the benzamide derivatives are linked through an oxybis linkage using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
4,4’-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide) undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The benzamide moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted benzamides.
科学的研究の応用
4,4’-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its azo group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 4,4’-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide) involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological targets. The benzamide moiety can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s activity .
類似化合物との比較
Similar Compounds
- 4,4’-oxybis(N-{4-[(E)-phenylmethylene]aniline})
- 4,4’-oxybis(N-{4-[(E)-(3-methoxyphenyl)methylene]aniline})
- N,N’-(Oxydi-4,1-phenylene)bis(2-methylbenzamide)
Uniqueness
4,4’-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide) is unique due to its combination of an azo group and benzamide moieties linked through an oxybis linkage. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
304885-56-1 |
|---|---|
分子式 |
C38H28N6O3 |
分子量 |
616.7 g/mol |
IUPAC名 |
N-(4-phenyldiazenylphenyl)-4-[4-[(4-phenyldiazenylphenyl)carbamoyl]phenoxy]benzamide |
InChI |
InChI=1S/C38H28N6O3/c45-37(39-29-15-19-33(20-16-29)43-41-31-7-3-1-4-8-31)27-11-23-35(24-12-27)47-36-25-13-28(14-26-36)38(46)40-30-17-21-34(22-18-30)44-42-32-9-5-2-6-10-32/h1-26H,(H,39,45)(H,40,46) |
InChIキー |
HXAKTDDXVVXZRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


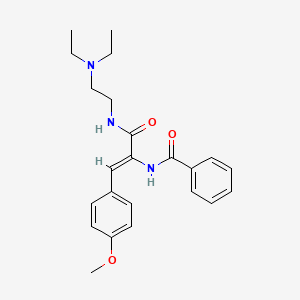

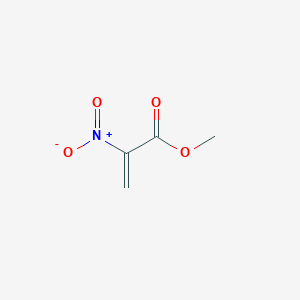
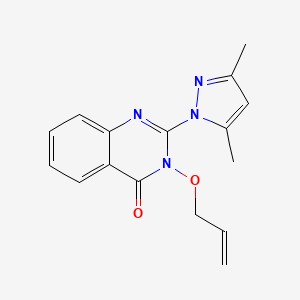
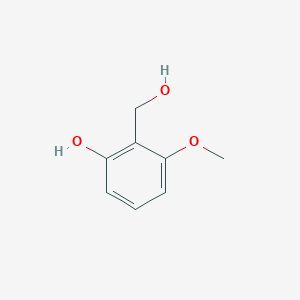
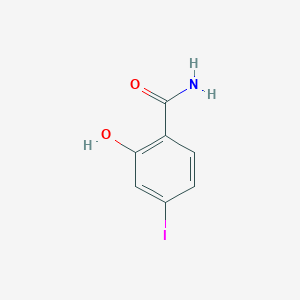
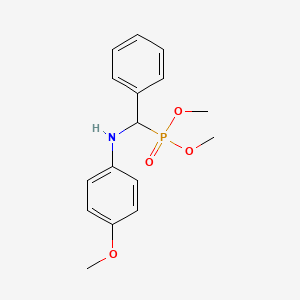
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone](/img/structure/B14151027.png)
